Home > Products > Screening Compounds P107444 > N-Desmethylrufloxacin
N-Desmethylrufloxacin - 101337-87-5

N-Desmethylrufloxacin

Catalog Number: EVT-1166104
CAS Number: 101337-87-5
Molecular Formula: C16H16FN3O3S
Molecular Weight: 349.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

N-Desmethylrufloxacin is derived from rufloxacin through metabolic processes, particularly in the liver. It falls under the broader classification of fluoroquinolone antibiotics, which are known for their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound is often analyzed in pharmacokinetic studies to understand its role in the therapeutic efficacy of rufloxacin and its potential side effects.

Synthesis Analysis

The synthesis of N-Desmethylrufloxacin typically involves the demethylation of rufloxacin. Various methods have been employed to achieve this transformation:

  1. Chemical Demethylation: This method utilizes reagents such as boron tribromide or lithium aluminum hydride to remove the methyl group from rufloxacin.
  2. Biotransformation: Enzymatic processes using liver microsomes or specific enzymes can convert rufloxacin into N-Desmethylrufloxacin, mimicking in vivo conditions.
  3. High-Performance Liquid Chromatography (HPLC): This technique has been used for separating and quantifying N-Desmethylrufloxacin from biological samples, highlighting its significance in pharmacokinetic studies.

Technical Parameters

  • Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields during chemical synthesis.
  • Enzymatic pathways often require specific cofactors and pH levels to enhance conversion rates.
Molecular Structure Analysis

N-Desmethylrufloxacin possesses a molecular formula of C17H18FN3O3C_{17}H_{18}FN_{3}O_{3} and a molecular weight of approximately 345.34 g/mol. The structure features:

  • A fluoroquinolone core that includes a bicyclic ring system.
  • A carboxylic acid group that contributes to its solubility and interaction with bacterial enzymes.
  • A dimethylamino group which plays a role in binding to bacterial DNA gyrase.

Structural Data

  • Melting Point: The melting point ranges between 150°C to 155°C, indicating its solid-state properties.
  • Solubility: It is soluble in organic solvents like methanol and acetonitrile but has limited solubility in water.
Chemical Reactions Analysis

N-Desmethylrufloxacin participates in several chemical reactions relevant to its function and metabolism:

  1. Acid-Base Reactions: The carboxylic acid group can ionize, affecting its solubility and bioavailability.
  2. Hydrolysis: Under certain conditions, it can undergo hydrolysis, impacting its stability in biological systems.
  3. Interactions with Enzymes: It can bind to bacterial topoisomerases, inhibiting their function and leading to bacterial cell death.

Technical Details

  • Reaction kinetics can be influenced by pH and temperature, affecting the rate of hydrolysis or enzyme interaction.
Mechanism of Action

The mechanism of action of N-Desmethylrufloxacin is primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria.

  1. Binding Affinity: N-Desmethylrufloxacin binds competitively to the active site of these enzymes, preventing the relaxation of supercoiled DNA.
  2. Bactericidal Effect: This inhibition leads to DNA fragmentation and ultimately bacterial cell death.

Relevant Data

  • Studies indicate that while N-Desmethylrufloxacin has antibacterial activity, it may be less potent than rufloxacin itself due to differences in binding affinity.
Physical and Chemical Properties Analysis

The physical and chemical properties of N-Desmethylrufloxacin are essential for understanding its behavior in biological systems:

  1. Appearance: Typically appears as a white crystalline solid.
  2. pKa Value: The pKa value indicates its acidic nature, influencing its absorption profile.
  3. Stability: It exhibits stability under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.

Relevant Analyses

  • Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm structural integrity during synthesis.
Applications

N-Desmethylrufloxacin has several scientific applications:

  1. Pharmacokinetic Studies: It is frequently measured in clinical studies to assess drug metabolism and excretion patterns.
  2. Antibacterial Research: Its activity against various bacterial strains makes it a subject of interest in antibiotic development research.
  3. Analytical Chemistry: Utilized as a standard reference compound in HPLC methods for quantifying rufloxacin levels in biological samples.
Introduction to N-Desmethylrufloxacin: Pharmacological Significance and Research Context

Structural Relationship to Fluoroquinolone Antibiotics

N-Desmethylrufloxacin is structurally characterized as the N-desmethylated derivative of the fluoroquinolone antibiotic rufloxacin (chemically defined as 9-fluoro-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid hydrochloride) [1] [7]. Its core structure retains the essential pharmacophore of fluoroquinolones:

  • A bicyclic benzothiazine-quinolone scaffold providing planar DNA-intercalating capability
  • A fluorine atom at position C9 enhancing DNA gyrase/topoisomerase IV binding
  • A carboxylic acid group at position C6 critical for enzyme inhibition [4] [7]

The defining structural modification occurs at the piperazinyl substituent (C10 position), where demethylation converts the N-methylpiperazine of rufloxacin to N-desmethylpiperazine (Figure 1). This alteration reduces molecular weight by 14 Da and increases polarity compared to the parent drug [2] [7]. Unlike newer generation fluoroquinolones (e.g., ofloxacin with a tricyclic structure), N-Desmethylrufloxacin maintains the benzothiazine ring system unique to rufloxacin, contributing to its extended elimination half-life [4] [7].

Table 1: Structural Comparison of Rufloxacin and N-Desmethylrufloxacin

FeatureRufloxacinN-Desmethylrufloxacin
IUPAC Name7-Fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid7-Fluoro-6-(piperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Molecular Weight363.407 g/mol349.380 g/mol
Key ModificationMethyl group on piperazine nitrogenHydrogen atom on piperazine nitrogen
PolarityModerate (logP ~0.3)Higher (logP ~ -0.2)

Role as a Primary Metabolite of Rufloxacin: Biotransformation Pathways

N-Desmethylrufloxacin was initially investigated as a potential major oxidative metabolite of rufloxacin during preclinical development. However, pivotal human studies revealed crucial differences in biotransformation:

  • Human Metabolic Profile: Unlike in vitro models or rodent studies, humans demonstrate a distinct inability to form N-Desmethylrufloxacin or rufloxacin sulfoxide. Chromatographic analyses of plasma and urine from subjects administered rufloxacin detected exclusively the parent compound, with no quantifiable metabolites observed [2].
  • Primary Elimination Pathway: Rufloxacin undergoes minimal hepatic metabolism in humans, with 25–50% of the administered dose excreted renally as unchanged drug. The long elimination half-life (27–38 hours) is attributed to this limited biotransformation and significant tissue distribution [1] [2] [7].
  • Enzymatic Basis: Demethylation of quinolones is typically mediated by cytochrome P450 isoforms (notably CYP1A2 and CYP3A4). Rufloxacin’s negligible metabolism in humans suggests either poor affinity for these enzymes or alternative elimination mechanisms. This contrasts sharply with fluoroquinolones like ofloxacin, where 5–10% undergoes oxidative metabolism to N-Desmethyl and N-oxide derivatives [6] [8].

Figure 1: Theoretical Biotransformation Pathway of Rufloxacin (Not Observed in Humans)Rufloxacin(CYP450-mediated N-demethylation)N-Desmethylrufloxacin(Further oxidation)Rufloxacin Sulfoxide

Clinical Relevance in Antimicrobial Therapy and Drug Development

Despite its absence in human metabolism, N-Desmethylrufloxacin retains pharmacological interest for several reasons:

  • Drug Interaction Profiling: Rufloxacin’s lack of significant metabolism confers a superior drug interaction profile compared to fluoroquinolones metabolized by CYP1A2 (e.g., ciprofloxacin). Studies confirm rufloxacin does not inhibit theophylline metabolism at steady state, attributed to its negligible conversion to potential CYP1A2-inhibiting metabolites like N-Desmethylrufloxacin. Pharmacokinetic parameters (AUC, Cmax, clearance) of theophylline remain unchanged during co-administration [1].

  • Structure-Activity Relationship (SAR) Studies: As a structural analog, N-Desmethylrufloxacin helps delineate molecular determinants of fluoroquinolone efficacy. The N-desmethyl modification:

  • Reduces lipophilicity, potentially compromising bacterial membrane penetration
  • May alter binding affinity to DNA gyrase/topoisomerase IV targets
  • Demonstrates how minor changes to the C7 piperazinyl group impact spectrum and potency [4] [7]
  • Drug Design Applications: Investigations into N-Desmethylrufloxacin inform the development of novel quinolones:
  • Highlighting metabolic vulnerabilities to avoid (e.g., sites prone to demethylation that may generate inactive metabolites)
  • Validating the benzothiazine core as a scaffold for long-acting agents
  • Providing comparative data for prodrug strategies targeting enhanced solubility [4] [9]

Table 2: Pharmacokinetic Parameters Influencing Clinical Utility

ParameterRufloxacinTypical Fluoroquinolones (e.g., Ofloxacin)Significance
Bioavailability~60% (rat models)85–95%Lower absorption necessitates dose optimization
Protein Binding~60%20–32%Impacts free drug concentration at infection sites
Renal Excretion25–50% unchanged65–80% unchangedReduced renal clearance prolongs half-life
CYP450 MetabolismNegligibleModerate (CYP1A2-dependent)Minimizes drug-drug interactions
  • PK/PD Model Applications: Physicochemical data for N-Desmethylrufloxacin (e.g., solubility, protein binding affinity) refine pharmacokinetic/pharmacodynamic models predicting bacterial eradication thresholds. Its theoretical properties help simulate scenarios where metabolite accumulation could impact efficacy – relevant for fluoroquinolones with significant metabolic pathways like pefloxacin or enoxacin [4] [9].

The investigation of N-Desmethylrufloxacin underscores a critical principle in antibiotic development: Understanding metabolic fate is as crucial as parent drug design. Its absence in humans paradoxically reinforces rufloxacin’s value as a therapeutic agent with minimized interaction potential, while its study advances rational antibiotic design [1] [4] [7].

Properties

CAS Number

101337-87-5

Product Name

N-Desmethylrufloxacin

IUPAC Name

7-fluoro-10-oxo-6-piperazin-1-yl-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

Molecular Formula

C16H16FN3O3S

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C16H16FN3O3S/c17-11-7-9-12-15(13(11)19-3-1-18-2-4-19)24-6-5-20(12)8-10(14(9)21)16(22)23/h7-8,18H,1-6H2,(H,22,23)

InChI Key

ZQFJNJCIBHVJMW-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=C(C=C3C4=C2SCCN4C=C(C3=O)C(=O)O)F

Synonyms

MF 922
MF-922
N-desmethylrufloxacin

Canonical SMILES

C1CN(CCN1)C2=C(C=C3C4=C2SCCN4C=C(C3=O)C(=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.